1-(Propan-2-yl)cyclopentan-1-ol
Overview
Description
1-(Propan-2-yl)cyclopentan-1-ol, also known as 1-Isopropylcyclopentanol, is an organic compound with the molecular formula C8H16O. It is a secondary alcohol with a cyclopentane ring substituted by an isopropyl group at the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(Propan-2-yl)cyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(Propan-2-yl)cyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of cyclopentane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(Propan-2-yl)cyclopentyl chloride
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine
Major Products:
Oxidation: 1-(Propan-2-yl)cyclopentanone.
Reduction: Cyclopentane derivatives.
Substitution: 1-(Propan-2-yl)cyclopentyl chloride
Scientific Research Applications
1-(Propan-2-yl)cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of cyclopentane derivatives and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modify its structure and function .
Comparison with Similar Compounds
1-(Propan-2-yl)cyclopentan-1-ol can be compared with other similar compounds such as:
Cyclopentanol: A primary alcohol with a cyclopentane ring.
1-(Propan-2-yl)cyclopentanone: The corresponding ketone of this compound.
Cyclopentyl chloride: A cyclopentane derivative with a chloride substituent.
Uniqueness: this compound is unique due to its secondary alcohol structure and the presence of an isopropyl group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-propan-2-ylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)8(9)5-3-4-6-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHCTQIRJHNLMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288136 | |
Record name | 1-(propan-2-yl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-05-1 | |
Record name | NSC54359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(propan-2-yl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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